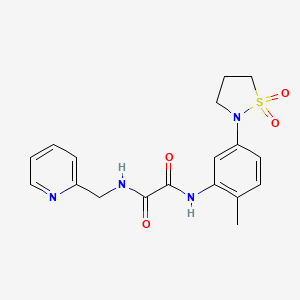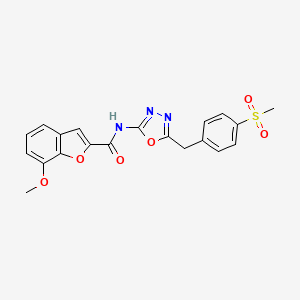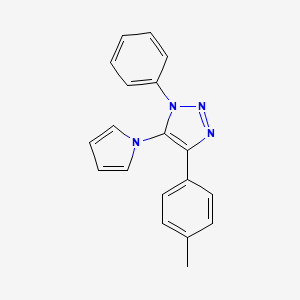
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTP is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its ability to interact with various targets in the body, including enzymes and proteins. 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase II, which are involved in cell growth and proliferation. 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has also been shown to modulate protein-protein interactions, which are involved in various cellular processes such as signal transduction and gene expression.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can induce cell death in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can modulate the immune response and reduce inflammation. 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has several advantages and limitations for lab experiments. One advantage is its ability to interact with various targets in the body, which makes it a versatile tool for studying biochemical and physiological processes. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole. One direction is to further explore its potential applications in medicinal chemistry, biochemistry, and material science. Another direction is to study its mechanism of action in more detail, including its interactions with specific targets in the body. Additionally, future research could explore the use of 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole in combination with other compounds for synergistic effects. Finally, future research could focus on developing more efficient synthesis methods for 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole.
Synthesis Methods
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can be synthesized using various methods, including the Huisgen cycloaddition reaction, the Sonogashira coupling reaction, and the Suzuki coupling reaction. The Huisgen cycloaddition reaction involves the reaction of an alkyne and an azide to form a triazole ring. The Sonogashira coupling reaction involves the reaction of an aryl halide and an alkyne in the presence of a palladium catalyst to form an aryl-alkyne intermediate, which then undergoes a coupling reaction to form the triazole ring. The Suzuki coupling reaction involves the reaction of an aryl boronic acid and an aryl halide in the presence of a palladium catalyst to form an aryl-aryl intermediate, which then undergoes a coupling reaction to form the triazole ring.
Scientific Research Applications
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In material science, 4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has been studied for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
4-(4-methylphenyl)-1-phenyl-5-pyrrol-1-yltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-15-9-11-16(12-10-15)18-19(22-13-5-6-14-22)23(21-20-18)17-7-3-2-4-8-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUHRDCLIXTDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

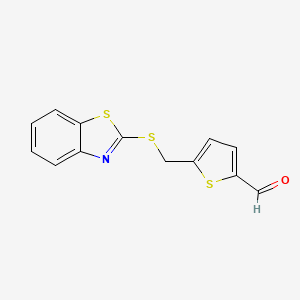



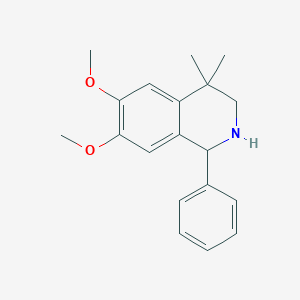
![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B2781965.png)
![2-[(4-Chlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B2781967.png)

![(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetic acid](/img/structure/B2781973.png)

![Ethyl 3-{[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}propanoate](/img/structure/B2781975.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2781976.png)
